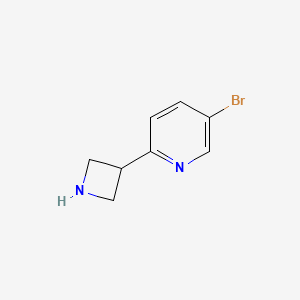
cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Vue d'ensemble
Description
Cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol, also known as DMAMCL, is a chiral compound that has gained significant attention in recent years due to its potential use in various fields of research. This compound is a white crystalline powder that is soluble in water and organic solvents. DMAMCL is widely used in scientific research, particularly in the study of stereoselective synthesis and asymmetric catalysis. In
Mécanisme D'action
The mechanism of action of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its ability to act as a chiral ligand in asymmetric catalysis. This compound binds to metal ions, such as palladium or copper, and forms a complex that is highly selective for certain substrates. This complex then catalyzes the reaction between the substrate and a reagent, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol has several advantages for use in laboratory experiments. It is highly stereoselective, yielding cis-cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol with a high degree of enantiomeric purity. It is also relatively easy to synthesize and is commercially available. However, this compound can be expensive, and its use may be limited by its availability.
Orientations Futures
There are several potential future directions for the use of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol in scientific research. One area of interest is the development of new chiral ligands based on this compound for use in asymmetric catalysis. Another potential application is the synthesis of new chiral drugs and pharmaceuticals using this compound as a starting material. Additionally, this compound may have potential applications in the field of materials science, particularly in the synthesis of new chiral polymers and other materials.
Applications De Recherche Scientifique
Cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is widely used in scientific research, particularly in the field of asymmetric catalysis. It has been shown to be an effective chiral ligand in the synthesis of a variety of chiral compounds, including amino acids and pharmaceuticals. This compound has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Propriétés
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



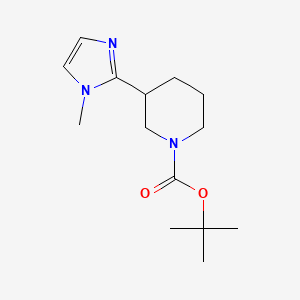
![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)

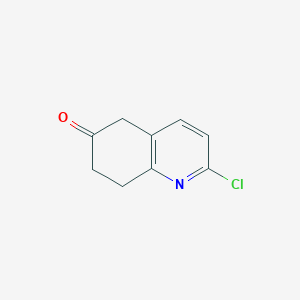
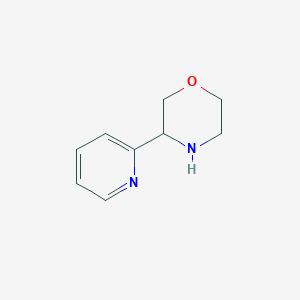


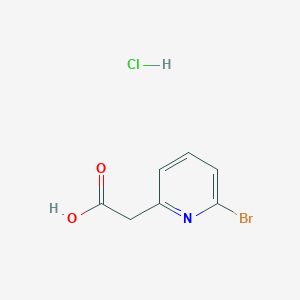
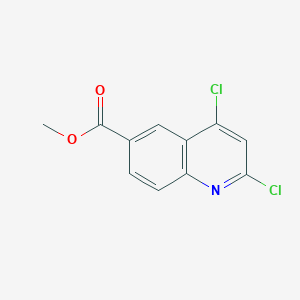
![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)
